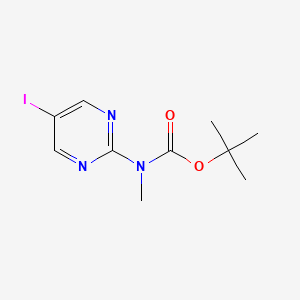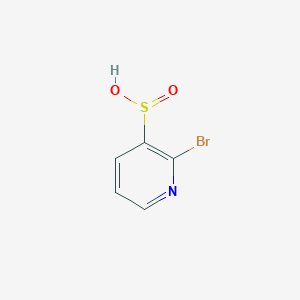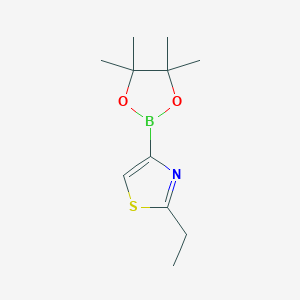
(2R,3R)-2-Amino-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-hydroxybutanamide can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone. These reactions involve selective transformations to obtain the desired stereoisomer with high optical purity .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microbial fermentation processes. These processes utilize engineered microorganisms to produce the compound efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amino alcohols[5][5].
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Amino-3-hydroxybutanamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antibacterial agent and in the development of new drugs.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. It can inhibit the formation of biofilms and reduce the virulence of certain bacterial pathogens by interfering with surface proteins and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-Amino-3-hydroxybutanamide: Another stereoisomer with different biological activity.
(2R,3S)-2-Amino-3-hydroxybutanamide: A meso compound with unique properties.
(2S,3R)-2-Amino-3-hydroxybutanamide: Known for its antibacterial activity.
Uniqueness
(2R,3R)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2R,3R)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1 |
InChI-Schlüssel |
PZUOEYPTQJILHP-PWNYCUMCSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)





![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)





![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
